2-Bromo-4-methylphenyl chlorothioformate
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Overview
Description
2-Bromo-4-methylphenyl chlorothioformate is an organic compound with the molecular formula C8H6BrClOS It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenyl chlorothioformate typically involves the reaction of 2-bromo-4-methylphenol with phosgene in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents used include dichloromethane or chloroform.
Base: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety when handling phosgene.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-bromo-4-methylphenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Solvents like dichloromethane, toluene, or ethanol are commonly used depending on the reaction.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-bromo-4-methylphenyl thiocarbamates or carbamates can be formed.
Hydrolysis Products: The primary product of hydrolysis is 2-bromo-4-methylphenol.
Scientific Research Applications
2-Bromo-4-methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through thiol-reactive chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylphenyl chlorothioformate involves its reactivity towards nucleophiles. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-Bromo-4-methylphenyl chlorothioformate.
Phenyl chlorothioformate: The parent compound without the bromine and methyl substitutions.
4-Methylphenyl chlorothioformate: Similar structure but lacks the bromine substitution.
Uniqueness
This compound is unique due to the presence of both bromine and methyl groups on the phenyl ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for selective modifications in synthetic applications.
Properties
Molecular Formula |
C8H6BrClOS |
---|---|
Molecular Weight |
265.56 g/mol |
IUPAC Name |
O-(2-bromo-4-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6BrClOS/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3 |
InChI Key |
WIGPIZVVWJUQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=S)Cl)Br |
Origin of Product |
United States |
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